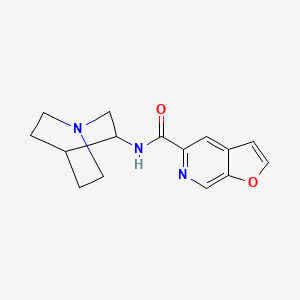
(R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide is a novel compound that has garnered significant attention in the scientific community. This compound is known for its potential therapeutic applications, particularly as an agonist of the α7 neuronal nicotinic acetylcholine receptor (α7 nAChR). It has been identified as a potential treatment for cognitive deficits in schizophrenia .
Preparation Methods
The synthesis of (R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide involves several steps. The synthetic route typically begins with the preparation of the furo[2,3-c]pyridine core, followed by the introduction of the azabicyclo[2.2.2]octane moiety. The final step involves the formation of the carboxamide group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
(R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of α7 nAChR agonists.
Biology: The compound is employed in research to understand the role of α7 nAChR in various biological processes.
Medicine: It has potential therapeutic applications in treating cognitive deficits associated with schizophrenia.
Industry: The compound’s unique properties make it a valuable tool in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of (R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide involves its interaction with the α7 neuronal nicotinic acetylcholine receptor. As an agonist, it binds to the receptor and activates it, leading to a cascade of intracellular events that enhance cognitive function. The compound’s ability to penetrate the brain rapidly and its high oral bioavailability make it particularly effective in vivo .
Comparison with Similar Compounds
(R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide is unique compared to other similar compounds due to its high selectivity and potency as an α7 nAChR agonist. Similar compounds include:
PHA-543,613: Another α7 nAChR agonist with similar properties but different structural features.
ABBF: A compound with a similar mechanism of action but distinct chemical structure
This compound’s unique structure and properties make it a valuable tool in both research and therapeutic applications.
Properties
CAS No. |
478149-46-1 |
|---|---|
Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)furo[2,3-c]pyridine-5-carboxamide |
InChI |
InChI=1S/C15H17N3O2/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19) |
InChI Key |
IPKZCLGGYKRDES-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














